molecular formula C14H11F3O2 B2814860 3-(Benzyloxy)-4-(trifluoromethyl)phenol CAS No. 1394980-77-8

3-(Benzyloxy)-4-(trifluoromethyl)phenol

Cat. No.: B2814860
CAS No.: 1394980-77-8
M. Wt: 268.235
InChI Key: TTZSSWBDKYYCDX-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-(trifluoromethyl)phenol (CAS 1394980-77-8) is an aromatic organic compound with the molecular formula C14H11F3O2 and a molecular weight of 268.23 g/mol . This phenol derivative features a benzyloxy group and a trifluoromethyl group on its phenyl ring, a structure of significant interest in medicinal and organic chemistry. Compounds with the aryl benzyl ether pharmacophore, such as this one, are recognized for their potential in pharmaceutical research. Specifically, similar structural motifs have been investigated for their biological activities, including serving as key intermediates in the development of multi-target-directed ligands for complex neurodegenerative diseases . For instance, research into 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives has highlighted the value of the benzyloxy phenol structure in creating potent and selective Monoamine Oxidase-B (MAO-B) inhibitors, which are being explored as potential agents for Parkinson's disease . Furthermore, meta -substituted aryloxy phenols are valuable building blocks in organic synthesis, with applications in the development of polymers, resins, and other advanced materials . The presence of the trifluoromethyl group is a critical feature, as this moiety is known to enhance a compound's metabolic stability, lipophilicity, and overall bioavailability, making it a common and valuable substituent in the design of agrochemicals and pharmaceuticals . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenylmethoxy-4-(trifluoromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)12-7-6-11(18)8-13(12)19-9-10-4-2-1-3-5-10/h1-8,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZSSWBDKYYCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Engineering

Preparation of 3-(Benzyloxy)-4-(trifluoromethyl)phenol

A logical synthetic approach to this compound involves two primary transformations: the formation of the benzyl (B1604629) ether (O-alkylation) and the introduction of the trifluoromethyl group. The order of these reactions is a key strategic consideration. One potential route involves the benzylation of a pre-existing trifluoromethylphenol. For instance, reacting 4-chloro-2-(trifluoromethyl)phenol (B1281707) with benzyl bromide would be followed by a reduction to remove the chloro group, though regioselectivity could be a challenge. A more direct route might involve the selective benzylation of a dihydroxy trifluoromethylbenzene derivative.

The formation of the benzyloxy ether linkage is most commonly achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This S\textsubscript{N}2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. wikipedia.org In the context of synthesizing this compound, this would entail the deprotonation of a suitable phenolic precursor, such as 4-(trifluoromethyl)resorcinol, followed by reaction with benzyl bromide or benzyl chloride.

The first step is the formation of the phenoxide using a base. The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). utahtech.eduyoutube.com The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF), acetone, or tetrahydrofuran (B95107) (THF), which can solvate the cation of the base and facilitate the nucleophilic substitution. masterorganicchemistry.com

Interactive Data Table: Conditions for Williamson Ether Synthesis
Phenolic SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
4-EthylphenolMethyl iodideNaOHWater/OrganicRefluxNot specified
SalicylaldehydeChloroacetic acidNaOHNot specifiedNot specifiedNot specified
Generic Phenol (B47542)Primary Alkyl HalideNaHTHF/DMFRoom Temp to RefluxHigh
Generic PhenolBenzyl BromideK₂CO₃AcetoneRefluxGood to High

This table summarizes typical conditions for the Williamson ether synthesis, a key reaction for forming the benzyloxy group in the target molecule. wikipedia.orgutahtech.edu

The introduction of the trifluoromethyl (-CF₃) group onto an aromatic ring is a critical step that imparts unique properties to the final molecule. mit.edu Numerous methods have been developed for this transformation, ranging from harsh classical conditions to modern metal-catalyzed and photoredox reactions.

One prominent strategy involves the use of electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (e.g., Togni's reagents). chemrevlett.com These reagents can directly trifluoromethylate phenols or anilines under relatively mild conditions, often mediated by a metal catalyst or additives. Another approach is the use of nucleophilic trifluoromethyl sources like the Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride (B91410) source.

Recent advancements include visible-light-promoted trifluoromethylation, which offers an environmentally benign pathway. This method can involve the reaction of phenols with trifluoromethyl iodide (CF₃I) in the presence of a base and a photocatalyst, proceeding through a radical mechanism. chemrevlett.com For precursors that are aryl halides, transition-metal-catalyzed cross-coupling reactions provide a powerful tool for installing the -CF₃ group. nih.govmit.edu

Interactive Data Table: Methods for Aromatic Trifluoromethylation
MethodReagent(s)Catalyst/MediatorKey Features
ElectrophilicTogni's ReagentCu(I) salts, AdditivesMild conditions, broad scope
NucleophilicTMSCF₃Fluoride source (e.g., TBAF)Effective for carbonyls and imines
Radical (Photoredox)CF₃I, CF₃SO₂NaPhotocatalyst (e.g., Ru, Ir)Uses visible light, green chemistry
Cross-CouplingVarious CF₃ sourcesPd, Cu, Ni complexesFor aryl halides/triflates

This table compares various modern methods for introducing the trifluoromethyl group onto aromatic systems.

The construction of this compound is inherently a multi-step process where strategic planning is essential. The choice between a convergent and a divergent synthesis depends on the ultimate goal.

Convergent Synthesis: This approach involves synthesizing separate fragments of the molecule and then coupling them together in the final stages. For the target compound, this could mean preparing a trifluoromethylated aromatic fragment and a benzyloxy-containing fragment separately before a final coupling reaction. This strategy is often more efficient for complex molecules, as it maximizes the yield from precious intermediates.

Divergent Synthesis: This strategy begins with a common intermediate that is then elaborated into a variety of different final products. If the goal were to create a library of analogues of this compound with different ether groups, a divergent approach would be ideal. One would first synthesize a key intermediate, such as 4-(trifluoromethyl)resorcinol, and then react it with a range of different alkyl halides to produce a diverse set of ethers.

Development of Stereoselective Synthetic Pathways

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are relevant when considering the synthesis of its chiral derivatives or more complex structures incorporating this motif. researchgate.net The construction of molecules with a trifluoromethyl group on a stereogenic carbon is a significant area of research. acs.org

For instance, if a chiral center were to be introduced on the benzylic carbon of the ether group, an asymmetric synthesis approach would be necessary. This could be achieved by using a chiral benzylating agent or through the catalytic asymmetric reduction of a corresponding ketone precursor. Nickel-catalyzed asymmetric cross-coupling reactions have been developed for the synthesis of enantioenriched α-trifluoromethyl ethers from bisfunctionalized electrophiles. researchgate.net These methods provide a route to valuable chiral building blocks that could be incorporated into more complex bioactive molecules. researchgate.netacs.org

Furthermore, recent studies have shown that trifluoromethylated benzyl groups can act as directing groups to influence stereoselectivity in reactions at other parts of a molecule, such as in glycosylation reactions. nih.govacs.org This highlights the profound impact that this functional group can have on the three-dimensional outcome of chemical transformations.

Catalytic Approaches in Synthesis

Catalysis is central to the modern synthesis of complex organic molecules, offering pathways that are more efficient, selective, and environmentally friendly than stoichiometric methods. Both the formation of the ether bond and the trifluoromethylation step can benefit significantly from catalytic approaches.

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of C-C, C-N, and C-O bonds. In the synthesis of molecules like this compound, palladium catalysts can play several potential roles.

One major application is in palladium-catalyzed trifluoromethylation. This reaction typically involves the cross-coupling of an aryl halide (e.g., an aryl chloride, bromide, or iodide) or triflate with a trifluoromethylating agent. nih.govmit.edu Buchwald and others have developed sophisticated ligand systems that enable the efficient trifluoromethylation of a wide range of aromatic and heteroaromatic substrates under mild conditions, tolerating numerous functional groups. mit.edunih.gov This would be a viable strategy if the synthesis started from a precursor like 3-(benzyloxy)-4-chlorophenol.

Additionally, palladium-catalyzed C-O cross-coupling reactions (a variation of the Buchwald-Hartwig amination) can be used to form the aryl ether bond, providing an alternative to the classical Williamson ether synthesis. This method is particularly useful for coupling sterically hindered partners or when the S\textsubscript{N}2 pathway is inefficient.

Interactive Data Table: Palladium Catalysts in Aryl Trifluoromethylation
Precursor TypeCF₃ SourceCatalyst/PrecatalystLigandBase/ActivatorTypical Solvent
Aryl ChlorideTESCF₃Pd₂(dba)₃Biarylphosphine (e.g., MPhos)KFDioxane
Aryl BromideCF₃-DBUPd(OAc)₂XantphosK₃PO₄Toluene (B28343)
Aryl TriflateTMSCF₃Pd(PPh₃)₄-CsFDMF
Aryl C-H BondTogni's ReagentPd(OAc)₂Directing GroupAg₂CO₃Dichloroethane

This table outlines representative systems for palladium-catalyzed trifluoromethylation of various aromatic precursors. mit.eduacs.org

Acid-Catalyzed Rearrangements for Phenol Formation

The synthesis of substituted phenols can often be achieved through rearrangement reactions, which are frequently catalyzed by acids. A common precursor class for such transformations are benzylic ethers. While direct acid-catalyzed rearrangement of a benzyl ether to a phenol is not a standard named reaction, the cleavage of such ethers under acidic conditions is a fundamental step in synthetic pathways. For instance, the cleavage of a tetrahydropyranyl ether to yield a phenol is typically conducted under acid-catalyzed conditions, using reagents like trifluoroacetic acid or hydrochloric acid google.com.

In the context of trifluoromethyl-substituted phenols, a prevalent synthetic route involves the hydrolysis of a diazonium salt precursor. This method, while not a rearrangement, is a critical transformation for forming the phenolic hydroxyl group. For example, 4-fluoro-3-trifluoromethylaniline can be diazotized using sulfuric acid, and the resulting diazonium salt is subsequently hydrolyzed to produce 4-fluoro-3-trifluoromethylphenol google.com. The yield of this hydrolysis can be significantly influenced by the reaction conditions, including the solvent system. A mixed solvent system comprising an aqueous solution of copper sulfate (B86663) and a water-insoluble solvent like toluene or xylene has been shown to be effective google.com.

Another established method for preparing trifluoromethylphenols involves the hydrogenolysis of trifluoromethylphenyl benzyl ethers google.comepo.org. This process typically involves reacting a trifluoromethylhalobenzene with sodium benzylate to form the benzyl ether intermediate. Subsequent cleavage of the benzyl ether via hydrogenolysis, often using a palladium-on-carbon catalyst, yields the corresponding trifluoromethylphenol google.comepo.org. This debenzylation is a key deprotection step to unmask the phenol.

Intermediate Chemistry and Derivatization

Functional Group Transformations of Precursors

The synthesis of this compound relies on key functional group transformations of precursor molecules. A primary strategy involves the formation of a benzyl ether from a corresponding phenol, which acts as a protecting group for the hydroxyl functionality during subsequent reactions. This is often followed by reactions on other parts of the aromatic ring before the final deprotection to yield the target phenol.

One of the foundational precursors for compounds containing the trifluoromethylphenol moiety is a trifluoromethylhalobenzene. For instance, 4-trifluoromethylchlorobenzene can be reacted with sodium benzylate in a nucleophilic aromatic substitution reaction to form 4-trifluoromethylphenyl benzyl ether google.comepo.org. The resulting ether can then be hydrogenolyzed to remove the benzyl group, yielding 4-trifluoromethylphenol google.comepo.org. This two-step process demonstrates the transformation of a halogen functional group into a hydroxyl group, via a benzyl ether intermediate.

Another important precursor is the corresponding aniline (B41778) derivative. 4-Fluoro-3-trifluoromethylaniline serves as a starting material for the synthesis of 4-fluoro-3-trifluoromethylphenol google.com. The transformation involves the diazotization of the primary amine to a diazonium salt, which is then hydrolyzed to the phenol. This sequence represents a conversion of an amino group to a hydroxyl group.

The table below summarizes key precursor transformations leading to trifluoromethylphenols.

Starting MaterialReagentsIntermediateProductTransformation
4-Trifluoromethylchlorobenzene1. Sodium benzylate 2. H₂, Pd/C4-Trifluoromethylphenyl benzyl ether4-TrifluoromethylphenolChloro to Hydroxyl
4-Fluoro-3-trifluoromethylaniline1. H₂SO₄, NaNO₂ 2. H₂O, CuSO₄Diazonium salt4-Fluoro-3-trifluoromethylphenolAmino to Hydroxyl
4-(Trifluoromethyl)phenol (B195918)Tetrahydropyran, Acid catalyst4-(Trifluoromethylphenyl)-2-(tetrahydropyranyl) ether4-(Trifluoromethyl)phenol (deprotection)Hydroxyl Protection/Deprotection

Synthesis of Analogues and Derivatives from the Core Structure

Once the core structure of a trifluoromethyl-substituted phenol is established, it can be further modified to synthesize a variety of analogues and derivatives. These derivatizations can alter the molecule's physical and chemical properties.

A common derivatization is electrophilic aromatic substitution on the phenol ring. For example, 4-(trifluoromethyl)phenol can undergo direct chlorination to yield 2-chloro-4-(trifluoromethyl)phenol (B1586134) google.com. This introduces a halogen atom onto the ring, which can serve as a handle for further synthetic modifications.

Esterification of the phenolic hydroxyl group is another key derivatization strategy. For instance, 4-benzyloxyphenol can be reacted with 4-(4-n-dodecyloxybenzoyloxy)benzoic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form a complex benzoate (B1203000) ester nih.gov. This type of reaction could be applied to this compound to generate a library of ester derivatives with potentially diverse properties.

The trifluoromethyl group itself confers specific properties, including increased lipophilicity and metabolic stability, making its incorporation into molecules a subject of interest in medicinal and materials chemistry beilstein-journals.orgnih.gov. The synthesis of various analogues allows for the fine-tuning of these properties.

The table below illustrates examples of derivatization from a core trifluoromethylphenol structure.

Core StructureReagent(s)DerivativeReaction Type
4-(Trifluoromethyl)phenolSodium chlorite, Sulfuric acid2-Chloro-4-(trifluoromethyl)phenolElectrophilic Chlorination
4-Benzyloxyphenol4-(4-n-Dodecyloxybenzoyloxy)benzoic acid, DCC, DMAP4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoateEsterification

Advanced Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a primary tool for determining the molecular structure of 3-(Benzyloxy)-4-(trifluoromethyl)phenol. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with multidimensional techniques, allows for the unambiguous assignment of all atoms within the molecule.

The ¹H NMR spectrum of this compound displays signals corresponding to each unique proton environment in the molecule. The aromatic protons of the phenol (B47542) ring and the benzyl (B1604629) group, the methylene (B1212753) protons of the benzyl group, and the hydroxyl proton all resonate at characteristic chemical shifts.

Aromatic Protons: The protons on the trifluoromethyl-substituted phenol ring typically appear as complex multiplets due to spin-spin coupling. The protons on the benzyl ring also produce signals in the aromatic region, generally between 7.3 and 7.5 ppm.

Methylene Protons (-CH₂-): The two protons of the benzylic ether methylene group are chemically equivalent and appear as a sharp singlet, typically around 5.1 ppm.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature. It is typically observed between 5 and 7 ppm.

Proton AssignmentTypical Chemical Shift (δ, ppm)Multiplicity
Ar-H (Benzyl)7.30 - 7.50Multiplet
Ar-H (Phenol)6.80 - 7.20Multiplet
-OCH₂-~5.1Singlet
-OHVariable (5-7)Broad Singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: The carbon atoms of the two aromatic rings resonate in the downfield region of the spectrum, typically from 110 to 160 ppm. The carbons directly attached to the oxygen and the trifluoromethyl group are significantly shifted.

Trifluoromethyl Carbon (-CF₃): The carbon of the CF₃ group appears as a quartet due to coupling with the three fluorine atoms. Its chemical shift is influenced by the strong electron-withdrawing nature of the fluorine atoms.

Methylene Carbon (-CH₂-): The benzylic methylene carbon gives a signal around 70 ppm.

Carbon AssignmentTypical Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-O (Phenol)~155Singlet
C-O (Ether)~148Singlet
Ar-C (Benzyl, ipso)~136Singlet
Ar-CH (Benzyl)127 - 129Singlet
C-CF₃~125Quartet
-CF₃~123Quartet
Ar-CH (Phenol)110 - 120Singlet/Doublet
-OCH₂-~70Singlet

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum shows a single sharp signal for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this singlet is a characteristic indicator of the electronic environment of the CF₃ group on the aromatic ring, typically appearing around -62 to -64 ppm relative to a standard like CFCl₃. The absence of coupling in the proton-decoupled spectrum confirms the presence of a CF₃ group.

While specific experimental data for multidimensional NMR of this compound is not widely published, these techniques are instrumental for definitive structural assignment.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons, particularly confirming the connectivity of the protons within the phenolic and benzylic aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon atoms they are directly attached to. It would be used to definitively assign the signals for each CH group in the aromatic rings and the O-CH₂- group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch: A prominent broad band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the phenolic hydroxyl group involved in hydrogen bonding.

Aromatic C-H Stretch: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic rings.

Aliphatic C-H Stretch: The stretching vibrations of the methylene (-CH₂-) group are expected to appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C Aromatic Ring Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic rings.

C-F Stretch: The strong electron-withdrawing effect of the fluorine atoms results in very intense absorption bands for the C-F stretching modes of the trifluoromethyl group, typically found in the 1100-1350 cm⁻¹ range.

C-O Stretch: The stretching vibrations for the aryl ether (Ar-O-CH₂) and the phenol (Ar-OH) C-O bonds are expected in the 1200-1260 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the aromatic ring vibrations and the symmetric C-F stretching modes would be expected to show strong signals.

Vibrational ModeTypical IR Wavenumber (cm⁻¹)Intensity
O-H Stretch (Phenol)3200 - 3600Strong, Broad
Aromatic C-H Stretch3030 - 3100Medium, Sharp
Aliphatic C-H Stretch2850 - 2960Medium
C=C Aromatic Stretch1450 - 1600Medium to Strong
C-F Stretch (CF₃)1100 - 1350Very Strong
Ar-O-C Stretch (Ether)1200 - 1260Strong
C-O Stretch (Phenol)1000 - 1200Strong

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₁₄H₁₁F₃O₂, the expected monoisotopic mass is approximately 268.07 g/mol .

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of its elemental composition. For this compound, HRMS would be expected to yield a measured mass that is very close to the calculated exact mass of its molecular ion ([M]⁺) or protonated molecule ([M+H]⁺), confirming the molecular formula C₁₄H₁₁F₃O₂. The high resolution of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Table 1: Theoretical Mass Data for this compound

Ion TypeMolecular FormulaCalculated Exact Mass
[M]⁺C₁₄H₁₁F₃O₂268.0706
[M+H]⁺C₁₄H₁₂F₃O₂269.0784
[M-H]⁻C₁₄H₁₀F₃O₂267.0638

Data is theoretical and serves as a reference for expected HRMS results.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like phenols, often resulting in the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation. In the case of this compound, analysis in negative ion mode is anticipated to be particularly effective due to the acidic nature of the phenolic proton.

In negative ion ESI-MS, the predominant ion observed would be the deprotonated molecule [M-H]⁻ at an m/z of approximately 267.06. Tandem mass spectrometry (MS/MS) of this precursor ion would induce fragmentation, providing valuable structural information. Based on the analysis of structurally similar compounds, a primary fragmentation pathway would likely involve the cleavage of the benzyloxy group. A characteristic and often dominant fragment in the mass spectra of compounds containing a benzyl ether linkage is the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 in positive ion mode, or corresponding neutral losses in negative ion mode. Another potential fragmentation would be the loss of the benzyl group (C₇H₇) as a radical, leading to a fragment ion corresponding to the deprotonated trifluoromethylphenol moiety.

Table 2: Predicted ESI-MS Fragmentation of this compound in Negative Ion Mode

Precursor Ion (m/z)Proposed Fragment (m/z)Neutral Loss
267.06 ([M-H]⁻)175.03C₇H₆ (Toluene)
267.06 ([M-H]⁻)161.02C₇H₇• (Benzyl radical) + H•

Fragmentation data is predicted based on the analysis of related chemical structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Phenolic compounds typically exhibit two primary absorption bands in the UV region, which are attributed to π → π* transitions within the benzene (B151609) ring. These are often referred to as the E-band (at shorter wavelengths, typically around 200-220 nm) and the B-band (at longer wavelengths, around 250-290 nm).

For this compound, the presence of the benzyloxy and trifluoromethyl substituents on the phenol ring is expected to influence the position and intensity of these absorption bands. The benzyloxy group, with its own aromatic system, may lead to more complex spectra compared to simple phenols.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the electronic properties and intrinsic reactivity of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Through DFT calculations, a molecule's geometry can be optimized to find its most stable, lowest-energy conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles for 3-(Benzyloxy)-4-(trifluoromethyl)phenol. Such studies often employ basis sets like 6-311++G(d,p) to ensure high accuracy. The resulting optimized structure is crucial for all further computational analyses.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap generally implies higher reactivity. Analysis of the spatial distribution of these orbitals on the this compound structure would reveal the most likely sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors from FMO Analysis

DescriptorFormulaDescription
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η) (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) χ² / (2η)Measures the propensity to accept electrons.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). For this compound, an MEP analysis would identify the sites most susceptible to electrophilic and nucleophilic attack. The oxygen of the hydroxyl group and the benzyloxy group would likely be regions of negative potential, while the hydrogen of the hydroxyl group and areas near the electron-withdrawing trifluoromethyl group would exhibit positive potential.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Interaction Relationship (QSIR) Studies

Development of Predictive Models for Chemical Properties

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Interaction Relationship (QSIR) studies use statistical methods to create models that predict the properties and biological activity of chemicals based on their molecular structure. To develop a QSPR model for derivatives including this compound, a set of related compounds and their experimentally determined properties would be required. Molecular descriptors (e.g., topological, electronic, steric) would be calculated for each compound, and regression analysis would be used to build a predictive equation. Such models are valuable for estimating properties of new, unsynthesized compounds, but no specific models involving this compound have been reported.

Computational Approaches to Molecular Recognition and Binding Principles

Molecular recognition is a fundamental process in chemistry and biology, governing how molecules interact with one another. Computational methods, particularly molecular docking, are instrumental in elucidating the binding principles of "this compound" with biological targets or other molecules.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. semanticscholar.org These simulations are crucial in drug discovery and materials science for screening potential candidates and understanding their mechanism of action. semanticscholar.org For a molecule like "this compound," docking studies would involve preparing the 3D structure of the molecule and a target receptor. The simulation then explores various possible binding poses of the ligand within the receptor's active site, calculating a scoring function to estimate the binding affinity for each pose.

The binding interactions of analogous compounds have been explored using these techniques. For instance, in a study of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, molecular docking revealed a binding affinity of -7.6 kcal mol⁻¹ with the SARS-Covid-2 protein. nih.gov The interactions were characterized by conventional hydrogen bonds and π-donor hydrogen bonds. nih.gov Similarly, docking studies on flavone (B191248) derivatives have been used to understand their interactions with enzymes like cholinesterase. nih.gov

For "this compound," key interactions that would be analyzed in a docking simulation include:

Hydrogen Bonding: The phenolic hydroxyl group can act as a hydrogen bond donor, while the ether oxygen of the benzyloxy group can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic rings of the phenol (B47542) and the benzyl (B1604629) group can engage in π-π stacking interactions with aromatic residues in a receptor's binding site.

Hydrophobic Interactions: The trifluoromethyl group and the phenyl rings contribute to the molecule's hydrophobicity, leading to favorable interactions with nonpolar pockets in a receptor.

The results of such a hypothetical docking study could be summarized in a table format, as shown below.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
ParameterValueInteracting Residues (Example)
Binding Affinity (kcal/mol)-8.2-
Hydrogen Bond Interactions2Ser122, His287
π-π Stacking Interactions1Phe290
Hydrophobic Interactions4Leu150, Val165, Ala288, Ile292

Mechanistic Computational Studies for Reaction Pathways

For "this compound," mechanistic studies could explore its synthesis, degradation, or reactivity with other molecules. For example, a computational study on the intramolecular C-H trifluoromethoxylation of related (hetero)arenes demonstrated the power of these methods. nih.gov The study used computational analysis to support a proposed ion pair reaction pathway for the OCF3-migration process. nih.gov

A typical computational mechanistic study would involve the following steps:

Geometry Optimization: The 3D structures of reactants, products, intermediates, and transition states are optimized to find their lowest energy conformations. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are commonly employed for this purpose. nih.gov

Frequency Calculations: These calculations are performed to confirm the nature of the optimized structures. Reactants, products, and intermediates should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the reaction coordinate.

The data generated from such a study can be presented in a tabular format, detailing the key energetic parameters of the reaction pathway.

Table 2: Hypothetical Calculated Energy Profile for a Reaction Involving this compound
SpeciesRelative Energy (kcal/mol)Number of Imaginary Frequencies
Reactants0.00
Transition State 1+25.41
Intermediate+5.20
Transition State 2+18.91
Products-15.70

These computational approaches provide a detailed molecular-level understanding of the chemical behavior of "this compound," guiding further experimental work and enabling the prediction of its properties and reactivity.

Structure Property and Structure Interaction Relationships

Impact of the Trifluoromethyl Group on Electronic and Steric Properties

The trifluoromethyl (-CF3) group, positioned at the fourth carbon of the phenol (B47542) ring, exerts a profound influence on the electronic and steric properties of 3-(Benzyloxy)-4-(trifluoromethyl)phenol. This group is known for its strong electron-withdrawing nature, which significantly alters the electron distribution within the aromatic ring. This electron-withdrawing effect can enhance the acidity of the phenolic hydroxyl group compared to unsubstituted phenol.

The presence of the -CF3 group also increases the lipophilicity of the molecule, a key factor in its pharmacokinetic profile. The Hansch π value, a measure of lipophilicity, for a trifluoromethyl group is approximately +0.88. This increased lipophilicity can facilitate the molecule's ability to cross biological membranes.

From a steric perspective, the trifluoromethyl group is bulkier than a hydrogen atom and even a methyl group. This steric hindrance can influence how the molecule fits into the binding pocket of a biological target, potentially affecting its binding affinity and selectivity. The compact steric profile of the trifluoromethyl group, despite its bulk, is a unique characteristic.

Table 1: Physicochemical Properties Influenced by the Trifluoromethyl Group
PropertyEffect of Trifluoromethyl GroupImplication
Electronic PropertiesStrong electron-withdrawing natureIncreases acidity of the phenolic hydroxyl group
LipophilicityIncreases (Hansch π ≈ +0.88)Enhanced membrane permeability
Steric ProfileBulky yet compactInfluences binding affinity and selectivity

Conformation and Flexibility Imparted by the Benzyloxy Moiety

The benzyloxy moiety, consisting of a benzyl (B1604629) group attached to the phenolic oxygen, introduces significant conformational flexibility to the this compound molecule. This flexibility arises from the rotation around the C-O-C ether linkage. The spatial arrangement of the benzyl group relative to the phenol ring can adopt various conformations, which can be crucial for its interaction with specific binding sites on a target protein.

The benzyloxy group is a key pharmacophore in many biologically active compounds and its positioning can greatly influence inhibitory potential. For instance, in some systems, a benzyloxy group at a para position has been shown to enhance inhibitory activity more than at other positions. The conformational freedom of this moiety allows the molecule to adapt its shape to fit optimally within a binding pocket, potentially leading to stronger binding interactions. Theoretical studies on benzyl alcohol, a related structure, have shown that the energy landscape for rotation around the C-O bond determines the preferred conformations.

Table 2: Conformational Aspects of the Benzyloxy Moiety
Structural FeatureDescriptionFunctional Consequence
Rotatable BondC-O-C ether linkageAllows for multiple molecular conformations
Pharmacophoric RoleContributes to biological activityPositioning and orientation are critical for target interaction
Binding AdaptationFlexibility allows for induced fitPotential for enhanced binding affinity

Principles of Intermolecular Recognition

The ability of this compound to interact with biological targets is governed by the principles of intermolecular recognition. These interactions are non-covalent and include hydrogen bonds, hydrophobic interactions, and π-π stacking.

The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. The electron-withdrawing trifluoromethyl group enhances the hydrogen bond donating capacity of the hydroxyl group. The fluorine atoms of the trifluoromethyl group can also participate in weak hydrogen bonds and other electrostatic interactions.

The two aromatic rings, one from the phenol and one from the benzyl group, provide extensive surfaces for hydrophobic and π-π stacking interactions. These interactions are crucial for the recognition and binding of the molecule to the hydrophobic pockets of proteins. The flexible benzyloxy group can orient the benzyl ring to maximize these favorable interactions within a binding site.

Chemoinformatics and Ligand Efficiency Considerations in Molecular Design

In modern drug discovery, chemoinformatics tools and concepts like ligand efficiency (LE) are vital for evaluating and optimizing potential drug candidates. Ligand efficiency is a metric that relates the binding affinity of a molecule to its size, typically the number of non-hydrogen atoms. It is a measure of the binding energy per atom.

For a molecule like this compound, calculating its ligand efficiency would require experimental data on its binding affinity to a specific target. However, the structural features of this compound can be analyzed from a ligand efficiency perspective. The inclusion of the trifluoromethyl group, while increasing molecular weight, can significantly enhance binding affinity through favorable interactions, potentially leading to a good ligand efficiency.

Chemoinformatics can be used to predict various properties of this compound, such as its solubility, lipophilicity (logP), and potential for off-target effects. These predictions help in prioritizing compounds for synthesis and biological testing. The judicious application of ligand efficiency metrics can guide the optimization of lead compounds to improve their drug-like properties.

Table 3: Chemoinformatic and Ligand Efficiency Parameters
ParameterDefinitionRelevance to this compound
Ligand Efficiency (LE)Binding affinity per non-hydrogen atomEvaluates the efficiency of the molecular structure in achieving binding
Calculated logP (cLogP)A measure of lipophilicityPredicts membrane permeability and potential for hydrophobic interactions
Topological Polar Surface Area (TPSA)Sum of surfaces of polar atomsPredicts passive molecular transport through membranes

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity of the Aromatic Ring

The aromatic ring of 3-(Benzyloxy)-4-(trifluoromethyl)phenol possesses distinct regions of varying electron density, which governs its susceptibility to electrophilic and nucleophilic attack. The reactivity is a composite of the directing effects of the hydroxyl (-OH), benzyloxy (-OCH₂Ph), and trifluoromethyl (-CF₃) groups.

The hydroxyl and benzyloxy groups are electron-donating through resonance, thereby activating the ring towards electrophilic aromatic substitution. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. Conversely, the trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms, deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position.

The positions on the aromatic ring are influenced as follows:

Position 2: ortho to the hydroxyl group and meta to the trifluoromethyl group. This position is strongly activated by the hydroxyl group.

Position 5: meta to the hydroxyl group, ortho to the trifluoromethyl group, and para to the benzyloxy group. This position is deactivated by the trifluoromethyl group.

Position 6: ortho to the hydroxyl group and ortho to the benzyloxy group. This position is strongly activated by both the hydroxyl and benzyloxy groups, but may be subject to steric hindrance.

Given these competing effects, electrophilic substitution is most likely to occur at the positions most strongly activated and least sterically hindered, primarily positions 2 and 6.

In contrast, the electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the -CF₃ group, should a suitable leaving group be present.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution
SubstituentElectronic EffectActivating/DeactivatingDirecting Effect
-OH (Hydroxyl)Electron-donating (Resonance)ActivatingOrtho, Para
-OCH₂Ph (Benzyloxy)Electron-donating (Resonance)ActivatingOrtho, Para
-CF₃ (Trifluoromethyl)Electron-withdrawing (Inductive)DeactivatingMeta

Transformation of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in this compound, capable of undergoing a range of transformations. Its acidic proton can be readily removed by a base to form a more nucleophilic phenoxide ion.

Common transformations include:

Etherification: The phenoxide can react with alkyl halides, such as methyl iodide, in a Williamson ether synthesis to form the corresponding methyl ether.

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base yields phenyl esters. For example, treatment with acetyl chloride would produce the corresponding acetate (B1210297) ester.

Oxidation: Phenols are susceptible to oxidation to form quinones. The specific products would depend on the oxidizing agent and reaction conditions. Studies on related trifluoromethylphenols suggest that oxidation can lead to the formation of benzoquinones. unlp.edu.ar

Table 2: Representative Transformations of the Phenolic Hydroxyl Group
Reaction TypeReagent(s)Product Type
EtherificationBase (e.g., NaH), Alkyl Halide (e.g., CH₃I)Aryl Ether
EsterificationBase (e.g., Pyridine), Acyl Halide (e.g., CH₃COCl)Aryl Ester
OxidationOxidizing Agent (e.g., Fremy's salt)Quinone

Stability and Reactivity of the Benzyloxy Ether Linkage

The benzyloxy group serves as a stable protecting group for the phenolic hydroxyl under many conditions. The ether linkage is generally resistant to hydrolysis under basic and mild acidic conditions.

However, the benzyloxy group can be selectively cleaved under specific reductive conditions. The most common method for debenzylation is catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst, typically on a carbon support (Pd/C). This process is highly efficient and proceeds under mild conditions, yielding the corresponding dihydric phenol (B47542) and toluene (B28343).

Strong Lewis acids can also effect the cleavage of benzyl (B1604629) ethers.

Table 3: Conditions for the Cleavage of the Benzyloxy Ether Linkage
MethodReagents and ConditionsProducts
Catalytic HydrogenolysisH₂, Pd/C, Solvent (e.g., Ethanol, Ethyl Acetate), Room Temperature4-(Trifluoromethyl)benzene-1,3-diol, Toluene
Strong Acid CleavageStrong Lewis Acids (e.g., BBr₃) or Protic Acids (e.g., HBr)4-(Trifluoromethyl)benzene-1,3-diol, Benzyl Bromide

Reaction Mechanism Elucidation through Kinetic and Isotopic Studies

While specific kinetic and isotopic studies on this compound are not extensively documented, insights can be drawn from studies on analogous compounds, such as 3-trifluoromethylphenol (3-TFMP).

Kinetic studies on the oxidation of 3-TFMP by species like singlet molecular oxygen have been performed. unlp.edu.ar These studies measure reaction rates under various conditions (e.g., pH, solvent polarity) to elucidate the reaction mechanism. For instance, the rate of oxidation of the phenoxide form of 3-TFMP is significantly faster than that of the neutral phenol, suggesting a mechanism involving electron transfer from the electron-rich phenoxide.

Isotopic labeling studies, such as replacing the phenolic proton with deuterium (B1214612) (D), can help determine the rate-determining step of a reaction. If the C-H/C-D bond is broken in the slowest step, a primary kinetic isotope effect (kH/kD > 1) will be observed. Such studies are invaluable in distinguishing between different proposed mechanistic pathways, for example, in hydroxylation or oxidation reactions.

Table 4: Kinetic Data for the Reaction of 3-Trifluoromethylphenol (3-TFMP) with Singlet Oxygen (as a model) unlp.edu.ar
SpeciesSolventOverall Quenching Constant (k_q / M⁻¹s⁻¹)
3-TFMP (neutral)D₂O~10⁶
3-TFMP (phenoxide)H₂O1.2 x 10⁸ - 3.6 x 10⁸

Covalent Modification Studies (e.g., nucleophilic displacement reactions)

The structure of this compound allows it to participate in covalent modification reactions through several pathways. The phenoxide ion, formed by deprotonation, is a potent nucleophile that can engage in nucleophilic displacement (Sₙ2) reactions with electrophilic substrates.

Furthermore, under oxidative conditions, phenols can be converted into reactive intermediates such as quinones or quinone methides. These electrophilic species are known to react with biological nucleophiles, such as the cysteine residues in proteins, through Michael addition. The presence of the trifluoromethyl group can influence the electrophilicity of such intermediates and thus their propensity for covalent modification.

While specific studies on the covalent modification potential of this compound are limited, its structural motifs are found in molecules known to covalently modify biological targets.

Applications in Advanced Organic and Material Synthesis

Utilization as a Synthetic Intermediate for Complex Molecules

The primary application of structures like 3-(Benzyloxy)-4-(trifluoromethyl)phenol is as a key intermediate in multi-step organic synthesis. The benzyl (B1604629) ether serves as a common protecting group for the phenol's hydroxyl functionality. This protection is crucial as it prevents the acidic phenol (B47542) proton from interfering with subsequent reactions and masks the nucleophilicity of the phenoxide.

The benzyl group can be selectively removed under specific conditions, typically through catalytic hydrogenation (e.g., using palladium-on-carbon), to reveal the free phenol. This deprotection step can be performed late in a synthetic sequence, unmasking the hydroxyl group for further modification. This strategy is particularly valuable in the synthesis of complex pharmaceutical agents. For instance, related trifluoromethylphenyl benzyl ethers are documented as novel intermediates in the preparation of trifluoromethylphenols, which are required for the synthesis of psychotropic drugs that act as specific inhibitors of serotonin (B10506) uptake. google.com

The general synthetic utility can be summarized as follows:

Protection: The phenol is protected as a benzyl ether, rendering it inert to many reaction conditions.

Modification: Other parts of the molecule or other reagents are used to build a more complex structure.

Deprotection: The benzyl group is removed to yield the trifluoromethylphenol derivative, which may be the final product or an intermediate for further functionalization.

Building Block for Heterocyclic Compounds

The phenolic moiety of this compound (after deprotection) is a powerful tool for constructing heterocyclic systems. Phenols are common precursors in reactions that form oxygen-containing heterocycles. For example, they can undergo reactions like the Pechmann condensation with β-ketoesters to form coumarins (benzopyran-2-ones) or react with other bifunctional reagents to create a variety of ring systems. researchgate.net The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the aromatic ring and the properties of the resulting heterocycle.

Trifluoromethyl-substituted heterocycles are of great interest in medicinal chemistry and materials science due to the unique properties conferred by the -CF3 group. While specific reactions involving this compound are not extensively documented, its structural motifs are found in precursors for potent biological agents. For example, 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) serves as an intermediate in the synthesis of agonists for G-protein-coupled receptors. nih.gov This highlights the role of the trifluoromethyl-phenoxy core structure as a foundational element for complex, biologically active molecules.

Contribution to the Synthesis of Fluorinated Organic Compounds

The introduction of fluorine atoms, particularly the trifluoromethyl (-CF3) group, into organic molecules can dramatically alter their physical, chemical, and biological properties. chemistryviews.org The -CF3 group is known to enhance:

Lipophilicity: Increasing the molecule's ability to pass through biological membranes.

Metabolic Stability: Blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.

Binding Affinity: Modifying the electronic nature of the molecule to enhance interactions with biological targets.

This compound serves as a valuable synthon for incorporating a trifluoromethyl-substituted aromatic ring into larger molecules. beilstein-journals.org The trifluoromethyl group itself is highly stable and generally unreactive under most organic synthesis conditions, allowing it to be carried through multiple synthetic steps. researchgate.net Recent advancements have focused on methods for the direct trifluoromethylation of phenols, underscoring the demand for these structural motifs in developing new functional materials and pharmaceuticals. chemistryviews.orgrsc.orgnih.gov This compound provides a pre-functionalized, ready-to-use building block for chemists seeking to leverage the beneficial effects of the trifluoromethyl group.

Development of Novel Scaffolds for Chemical Libraries

In modern drug discovery, the concept of "privileged scaffolds" refers to core molecular structures that can bind to multiple biological targets. columbia.edu These scaffolds serve as a foundation for creating chemical libraries—large collections of related compounds—for high-throughput screening. This compound is an excellent candidate for such a scaffold.

The molecule offers several points for diversification:

Phenolic Hydroxyl: After debenzylation, the hydroxyl group can be alkylated, acylated, or used in etherification reactions to generate a wide range of derivatives.

Aromatic Ring: The benzene (B151609) ring can be subjected to electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Benzyloxy Group: The benzyl group itself could be substituted, although it is more commonly used as a simple protecting group.

By systematically modifying these positions, a diverse library of novel compounds can be generated from this single scaffold. researchgate.net The consistent presence of the trifluoromethylphenyl core ensures that all library members share its inherent electronic and steric properties, which are often beneficial for biological activity. researchgate.net

Table 1: Potential Diversification Reactions for Library Synthesis
Reaction SiteReaction TypePotential ReagentsResulting Functional Group
Phenolic -OH (after deprotection)Etherification (Williamson)Alkyl halides (e.g., R-Br)Ether (-OR)
Phenolic -OH (after deprotection)EsterificationAcyl chlorides (e.g., R-COCl)Ester (-OC(O)R)
Aromatic RingNitrationHNO₃/H₂SO₄Nitro (-NO₂)
Aromatic RingHalogenationBr₂, FeBr₃Bromo (-Br)

Role in Polymer Chemistry and Advanced Material Design

Trifluoromethyl-containing phenols are valuable monomers in the synthesis of high-performance polymers. The incorporation of -CF3 groups into polymer backbones can significantly improve their properties, leading to materials with high thermal stability, chemical resistance, and low dielectric constants. researchgate.net

While this compound is a monophenol, it can be utilized in polymer chemistry in several ways:

Monomer Synthesis: It can be chemically modified to create difunctional monomers, such as bisphenols, which can then be used in polycondensation reactions.

End-Capping Agent: It can be used to control the molecular weight of polymers by terminating the growing polymer chains.

Side-Chain Modification: It can be grafted onto an existing polymer backbone to introduce the trifluoromethylphenyl group as a pendant side chain, thereby modifying the polymer's surface properties and solubility.

Fluorinated poly(aryl ether)s and poly(aryl ether ketone)s (PEEK) synthesized from -CF3 containing monomers exhibit low dielectric constants and low dielectric loss, making them highly sought after for applications in microelectronics, 5G communication technologies, and aerospace industries. rsc.orgtandfonline.comnih.govsemanticscholar.org These materials also show enhanced hydrophobicity. rsc.org

Table 2: Properties Conferred by -CF3 Groups in Polymers
PropertyEffect of -CF3 IncorporationApplication Area
Dielectric ConstantLoweredMicroelectronics, 5G Antennas
Thermal StabilityIncreasedAerospace, High-Temperature Coatings
SolubilityImproved in organic solventsProcessability, Thin Films
HydrophobicityIncreasedMoisture-resistant coatings

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

The trifluoromethylphenyl motif is a common feature in many modern agrochemicals and pharmaceuticals. beilstein-journals.org The unique properties imparted by the -CF3 group make it a valuable component in the design of effective and stable active ingredients.

Agrochemicals: Trifluoromethyl-substituted phenols are precursors to various herbicides. For example, the reaction of a trifluoromethylphenol with a substituted halobenzene can produce diphenyl ether herbicides. researchgate.net These compounds often exhibit high potency and selectivity.

Pharmaceuticals: As mentioned previously, trifluoromethylphenols are key intermediates for a range of drugs. google.com The structure is found in non-steroidal androgen receptor antagonists used in prostate cancer therapy and other therapeutic agents. nih.gov The benzyloxy-protected form allows for cleaner and more efficient synthetic routes to these complex molecules.

The synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol, an intermediate for a G-protein-coupled receptor 40 agonist, further illustrates the importance of this class of compounds in pharmaceutical development. nih.gov

Integration into Dye and Pigment Chemistry for Functional Materials

Phenols are fundamental building blocks in the synthesis of dyes and pigments. The hydroxyl group (-OH) acts as an auxochrome—a color-enhancing group—that modifies the light-absorbing properties of a chromophore (the color-bearing part of the molecule). researchgate.net

By serving as a coupling component in diazo coupling reactions, the deprotected form of this compound can be used to create a range of azo dyes. The general reaction involves reacting a diazonium salt with the phenol under basic conditions. The resulting azo compound's color and properties would be influenced by the electronic effects of the trifluoromethyl group. The -CF3 group, being strongly electron-withdrawing, can shift the absorption maximum of the dye, potentially leading to different colors and improved properties such as lightfastness and chemical stability. While specific dyes synthesized from this exact precursor are not widely reported, the underlying principles of dye chemistry strongly support its potential in creating novel, functional colorants. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 3-(Benzyloxy)-4-(trifluoromethyl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer: A common approach involves introducing the benzyloxy group via alkylation of the phenolic hydroxyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The trifluoromethyl group can be introduced via electrophilic aromatic substitution or cross-coupling reactions (e.g., using Cu-mediated trifluoromethylation). Optimization includes controlling temperature (60–80°C for benzylation) and using catalysts like Pd for coupling reactions. Purity can be enhanced via column chromatography with hexane/ethyl acetate gradients. Monitor intermediates by TLC and confirm final structure via NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: Use ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and purity. The benzyloxy group’s methylene protons appear as a singlet (~δ 4.9–5.1 ppm), while aromatic protons split based on substitution patterns .
  • HPLC: Employ reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended).
  • X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation in ethanol), resolve the crystal structure to confirm stereoelectronic effects of the trifluoromethyl group .

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer: The compound is sensitive to light and moisture due to the phenol and benzyl ether groups. Store under inert atmosphere (argon or nitrogen) at 2–8°C. Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) and monitor by HPLC. Avoid prolonged exposure to basic conditions to prevent benzyloxy cleavage .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and benzyloxy groups influence reactivity in further functionalization?

  • Methodological Answer: The trifluoromethyl group is strongly electron-withdrawing (-I effect), deactivating the aromatic ring and directing electrophiles to the ortho/para positions relative to itself. The benzyloxy group (+M effect) activates the ring but introduces steric hindrance. For example, nitration may occur at the 5-position (ortho to CF₃, para to benzyloxy). Computational modeling (DFT) can predict regioselectivity, while experimental validation via NOESY NMR or X-ray analysis resolves ambiguities .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Discrepancies may arise from:
  • Purity: Use HPLC-MS to rule out impurities or degradation products.
  • Assay Conditions: Standardize biological assays (e.g., pH, solvent/DMSO concentration) to ensure reproducibility.
  • Stereochemical Factors: If chiral byproducts exist (e.g., during synthesis), employ chiral HPLC or CD spectroscopy to assess enantiomeric excess.
    Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) and reference positive/negative controls .

Q. What strategies are effective for analyzing byproducts formed during synthesis?

  • Methodological Answer:
  • LC-MS/MS: Identify byproducts via high-resolution mass spectrometry coupled with fragmentation patterns.
  • Isolation via Prep-TLC: Separate minor impurities and characterize them via ¹⁹F NMR (sensitive to trifluoromethyl environments).
  • Mechanistic Studies: Use deuterated solvents (e.g., DMF-d₇) to trace proton transfer steps in key reactions. For example, deuterium incorporation in byproducts can reveal intermediates in benzyloxy group cleavage .

Data Contradiction Analysis

Q. Why might reported yields vary significantly across different synthetic protocols?

  • Methodological Answer: Yield discrepancies often stem from:
  • Protection/Deprotection Efficiency: Incomplete benzylation or premature cleavage under acidic conditions. Monitor via in-situ IR (loss of phenolic O-H stretch at ~3200 cm⁻¹).
  • Catalyst Degradation: Pd catalysts in coupling reactions may deactivate due to trifluoromethyl group coordination. Use fresh Pd(PPh₃)₄ and degas solvents to mitigate.
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions. Screen solvents like THF or toluene for better selectivity .

Experimental Design

Q. How to design experiments to study the compound’s potential as a kinase inhibitor?

  • Methodological Answer:
  • Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding affinity to kinase ATP pockets, leveraging the phenol’s hydrogen-bonding capability.
  • Enzymatic Assays: Test inhibition against recombinant kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays. Include staurosporine as a control.
  • SAR Studies: Syntize analogs (e.g., replacing benzyloxy with methoxy) to isolate contributions of substituents to activity. Correlate IC₅₀ values with electronic parameters (Hammett constants) .

Safety and Compliance

Q. What safety protocols are critical when working with this compound?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Use fume hoods for handling powders.
  • Waste Disposal: Quench phenolic waste with NaOH (10% w/v) before disposal.
  • Emergency Measures: In case of skin contact, rinse with 1% acetic acid to neutralize basic byproducts, followed by water .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.